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Compound of Interest |

3-bromo-1-methyl-1H-
Compound Name:
pyrazolo[4,3-d]pyrimidin-7-ol

CAS No.: 68479-27-6

Cat. No.: B2949256

. J

Executive Summary & Structural Logic

The pyrazolo[4,3-d]pyrimidine core is a fused 5,6-bicyclic heterocycle. Its value lies in its ability
to position hydrogen bond donors and acceptors in a spatial arrangement nearly identical to the
purine ring of ATP and cGMP, yet with altered electronic properties that allow for distinct
selectivity profiles.

Key Structural Differentiation:
e Purine (Adenine/Guanine): Imidazole fused to pyrimidine (

/
orientation).

o Pyrazolo[3,4-d]pyrimidine: Pyrazole fused to pyrimidine (Isostere of Allopurinol/PP2).
o Pyrazolo[4,3-d]pyrimidine: Pyrazole fused to pyrimidine (Isostere of Sildenafil).

This specific nitrogen arrangement (
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in the pyrazole ring) is critical for binding in the glutamine-switch pocket of PDES5 and the hinge
region of CDKs.

Core Biological Mechanisms & SAR
A. Phosphodiesterase 5 (PDE5) Inhibition

The most validated activity of this scaffold is the inhibition of PDES5, the enzyme responsible for
hydrolyzing cGMP.

e Mechanism: The pyrazolo[4,3-d]pyrimidine core acts as a competitive inhibitor, mimicking the
guanine base of cGMP.

o Key Drug: Sildenafil (Viagra).
e Critical Interactions:
o The pyrimidinone moiety forms a bidentate hydrogen bond with GIn817 (in PDES5).

o The hydrophobic groups at C3 and N1 occupy the hydrophobic pocket, displacing the
"glutamine switch" and locking the enzyme in an inactive conformation.

SAR Table: PDE5 Selectivity

. . Effect on

Position Substituent . .
Activity/Selectivity
Essential for hydrophobic
pocket fit. Ethyl (as in

N1 Methyl | Ethyl Sildenafil) often optimizes
solubility and fit over
Methyl.

Fills the hydrophobic pocket. 3-
C3 n-Propyl / Ethoxy n-propyl is canonical for
Sildenafil-like potency.

| C7 | Piperazine-sulfonyl | Solubilizing group; interacts with the solvent-exposed region. High
tolerance for variation here. |
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B. Kinase Inhibition (CDKs & Aurora A)

Recent medicinal chemistry has pivoted this scaffold toward oncology. Unlike the [3,4-d] isomer
(often a Src/BTK inhibitor), the [4,3-d] scaffold shows high specificity for Cyclin-Dependent
Kinases (CDK1, CDK2, CDKS5) and Aurora Kinase A.

e Mechanism: ATP-competitive inhibition.[1] The scaffold binds in the ATP-binding cleft,
forming H-bonds with the hinge region residues.

e Lead Compounds: 3,5,7-trisubstituted derivatives (e.g., Compound 2i).[2]

» Biological Outcome: G2/M phase cell cycle arrest and induction of mitochondrial apoptosis.

C. Microtubule Targeting Agents (MTAS)

A distinct subset of N1-methyl pyrazolo[4,3-d]pyrimidines functions as Tubulin Polymerization
Inhibitors.

» Binding Site: Colchicine binding site on

-tubulin.

o Advantage: These compounds often retain potency against multidrug-resistant (MDR) cancer
lines that efflux taxanes (P-gp substrates).

e Potency: Selected analogs demonstrate
values < 10 nM against MCF-7 and A549 cell lines.

Visualizing the Mechanism of Action

The following diagram illustrates the dual-pathway potential of this scaffold: inhibiting cGMP
hydrolysis (PDES5) and blocking cell cycle progression (CDK/Tubulin).
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Caption: Dual therapeutic mechanisms of pyrazolo[4,3-d]pyrimidines: PDES5 inhibition
(vascular) and CDK/Tubulin targeting (oncology).

Experimental Protocols

To validate biological activity, the following self-validating protocols are recommended. These
move beyond basic "kits" to ensure mechanistic specificity.

Protocol A: PDES5 Inhibition Assay (Scintillation
Proximity)

Use this to verify "Sildenafil-like" activity.
o Reagents: Recombinant human PDE5SAL (isolated from Sf9 cells),

-cGMP substrate, SPA beads (Yttrium silicate).

e Reaction Buffer: 50 mM Tris-HCI (pH 7.5), 8.3 mM

, 1.7.mM EGTA.

e Procedure:
o Incubate test compounds (0.1 nM - 10

M) with PDE5 enzyme for 15 min at room temp.
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[e]

Initiate reaction by adding

-cGMP (approx. 50,000 cpm).

o Incubate for 15 min at 30°C.

o Termination: Add PDE stopping buffer containing SPA beads. The beads preferentially
bind the non-cyclic GMP product (guanosine monophosphate).

o Read: Count CPM on a beta-counter.

o Validation:

of Sildenafil control must be ~3.5 nM.

Protocol B: Tubulin Polymerization Assay
(Fluorescence)

Use this to validate anticancer mechanism (MTA activity).

o Principle: Tubulin polymerization is monitored by the increase in fluorescence of a reporter
dye (DAPI or fluorescent analog) that binds to microtubules but not free tubulin dimers.

o Reagents: Purified porcine brain tubulin (>99%), GTP (1 mM), PEM Buffer (80 mM PIPES,
pH 6.9, 2 MM

, 0.5 mM EGTA).

e Procedure:
o Prepare tubulin stock (3 mg/mL) on ice.
o Add test compound (typically 5

M) to the wells of a black 96-well plate pre-warmed to 37°C.

o Add tubulin/GTP mix immediately.
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o Kinetic Read: Measure fluorescence (Ex 360 nm / Em 450 nm) every 30 seconds for 60
minutes at 37°C.

o Data Analysis:
o Vmax: Rate of polymerization (slope of the linear phase).
o Steady State: Final fluorescence plateau.

o Interpretation: A flattened curve compared to vehicle (DMSO) indicates inhibition.
Paclitaxel (stabilizer) will increase the rate; Colchicine (destabilizer) will flatten it.

Synthesis Workflow (The "4,3-d" Construction)

The construction of the [4,3-d] core is chemically distinct from the [3,4-d] isomer.[3] The most
robust route involves the cyclization of a 4-amino-pyrazole-5-carboxamide.
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Caption: General synthetic pathway for pyrazolo[4,3-d]pyrimidin-7-ones (Sildenafil analogs).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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